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molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No. B1428753
M. Wt: 238.27 g/mol
InChI Key: SYZNSAWWLCRFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842713B2

Procedure details

To a solution of methyl 4-amino-3-methoxybenzoate (307 g, 1.696 mol) in anhydrous methanol (4 L) was added an intimated mixture of KSCN (1640 g, 16.9 mol) and anhydrous CuSO4 (1350 g, 8.44 mol) in one portion. The mixture was heated to reflux for 4 h. TLC (EtOAc/Petroleum ether 1:4) showed the reaction was complete. The mixture was filtered and the filtrate was diluted with water. The solution was heated to boiling until a slightly clear solution formed. The mixture was cooled to ambient temperature and left standing for 1 day. A dark yellow solid was formed, which was collected by filtration to afford the desired product (338 g, 84%) as a dark yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.000-8.200 (br, 2H), 8.052 (s, 1H), 7.435 (s, 1H), 3.927 (s, 3H), 3.827 (s, 3H).
Quantity
307 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Name
KSCN
Quantity
1640 g
Type
reactant
Reaction Step Two
Name
Quantity
1350 g
Type
catalyst
Reaction Step Two
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[C:14]([S-:16])#[N:15].[K+]>CO.[O-]S([O-])(=O)=O.[Cu+2]>[NH2:15][C:14]1[S:16][C:11]2[CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH:4]=[C:3]([O:12][CH3:13])[C:2]=2[N:1]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
307 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
4 L
Type
solvent
Smiles
CO
Step Two
Name
KSCN
Quantity
1640 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
1350 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Three
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
CUSTOM
Type
CUSTOM
Details
formed
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
A dark yellow solid was formed
FILTRATION
Type
FILTRATION
Details
which was collected by filtration

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 338 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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